4-aminobenzo[c][1,2]oxaborol-1(3H)-ol
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Overview
Description
“4-aminobenzo[c][1,2]oxaborol-1(3H)-ol” is a compound that has been used in the synthesis of hydrogels for the treatment of incompressible bleeding . It has been conjugated with hyaluronic acid (HA-ABO) and DA-grafted alginate (Alg-DA) as the backbone components of the hydrogel .
Chemical Reactions Analysis
“this compound” has been used in the synthesis of hydrogels . The excellent adhesion properties and self-healing properties of the materials reduced blood loss from 364.1 ± 52.4 mg to 129.4 ± 23.0 mg .
Scientific Research Applications
Antimicrobial Properties : A series of compounds derived from 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol showed inhibitory effects on the growth of mycobacteria, including multidrug-resistant strains. These compounds displayed selectivity towards mycobacteria and had an acceptable toxicological profile, suggesting potential for antimycobacterial research (Šlechta et al., 2023).
Biomedical Applications : The compound has been used in the synthesis of a reversible fluorescent probe, which was effective for the cyclic detection of ClO(-)/AA in aqueous solutions and living cells. This demonstrates its potential application in biomedical research (Wang, Ni, & Shao, 2016).
Sensor Development : The compound has been used in developing an electrochemical immunosensor for aflatoxin B1. This sensor, which incorporates 4-aminobenzoic acid, demonstrates promising applications in the detection of contaminants in food products (Shi et al., 2020).
Analytical Chemistry Applications : 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol derivatives have been used as labeling reagents in high-performance liquid chromatography for the sensitive detection of amino acids (Watanabe & Imai, 1981).
Treatment of African Trypanosomiasis : Novel boron-containing molecules, including derivatives of this compound, have shown potent activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. These compounds have demonstrated promising pharmacokinetic properties and the ability to cross the blood-brain barrier, making them potential leads for new treatments (Nare et al., 2010).
Future Directions
The future directions of “4-aminobenzo[c][1,2]oxaborol-1(3H)-ol” could involve its use in the synthesis of hydrogels for the treatment of incompressible bleeding . The combination of injectable hydrogels with advanced materials and innovative strategies to increase their biocompatibility and tune their degradation profile could be a potential research avenue .
Mechanism of Action
Target of Action
The primary target of 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol is phosphodiesterase (PDE)-4 . PDE-4 is an enzyme that plays a crucial role in inflammatory responses by regulating the levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline.
Mode of Action
this compound acts as a potent inhibitor of PDE-4 . It binds to the catalytic domain of PDE-4, where its oxaborole moiety chelates with the catalytic bimetal center, overlapping with the phosphate of cAMP during the substrate hydrolysis process . This interaction extends into the adenine pocket, effectively inhibiting the enzyme’s activity .
Biochemical Pathways
By inhibiting PDE-4, this compound increases the levels of cAMP within cells . Elevated cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various target proteins, leading to reduced inflammation and immune responses . This includes the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins (IL)-23, IL-17, interferon-gamma (IFN-γ), IL-4, IL-5, IL-13, and IL-22 .
Pharmacokinetics
It is known that the compound can penetrate the skin and inhibit the transcription of certain interleukins .
Result of Action
The inhibition of PDE-4 by this compound leads to a decrease in the production of pro-inflammatory cytokines . This results in reduced inflammation and immune responses, which can be beneficial in the treatment of skin diseases like psoriasis and atopic dermatitis .
properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO2/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,10H,4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJIWOQDMNIQCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C(=CC=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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